Bis(2-(dimethylamino)ethanethioamide) hydrochloride
Description
Chemical Identity and Structural Characterization
Molecular Structure and Composition
Molecular Formula and Weight
The molecular composition of bis(2-(dimethylamino)ethanethioamide) hydrochloride has been documented across multiple chemical databases with consistent identification parameters. According to chemical supply documentation, the compound bears the molecular formula C8H21ClN4S2, corresponding to a molecular weight of 272.8621 grams per mole. Alternative formulations in the literature describe the molecular composition as 2[C4H10N2S] · HCl, with a reported molecular weight of 272.86 grams per mole. This slight variation in reported molecular weight values reflects different measurement precision standards employed by various analytical laboratories and chemical suppliers.
The compound's molecular architecture incorporates multiple heteroatoms that contribute to its distinctive chemical properties. The presence of four nitrogen atoms, two sulfur atoms, and one chlorine atom within the molecular framework creates a complex electronic environment that influences both physical properties and chemical reactivity patterns. Chemical database records indicate that the compound exists as a stable hydrochloride salt under standard laboratory conditions. The molecular weight calculations demonstrate consistency across multiple independent sources, with values ranging from 272.86 to 272.90 grams per mole, indicating high analytical reproducibility in compositional determinations.
Structural Features and Functional Groups
The structural architecture of this compound encompasses several distinct functional group domains that define its chemical behavior. The compound features two discrete thioamide functional groups, each characterized by carbon-sulfur double bonds that represent the defining structural motifs of this chemical class. Each thioamide unit is substituted with a 2-(dimethylamino)ethyl group, creating symmetric molecular geometry with equivalent chemical environments for both thioamide moieties. The dimethylamino substituents provide basic nitrogen centers that significantly influence the compound's solubility characteristics and coordination chemistry potential.
The hydrochloride salt formation occurs through protonation of basic nitrogen centers within the molecular structure, typically involving the dimethylamino groups as proton acceptor sites. This salt formation enhances the compound's water solubility compared to the neutral base form and provides improved crystallization properties for analytical characterization. The presence of multiple nitrogen and sulfur heteroatoms creates opportunities for complex formation with metal ions and participation in hydrogen bonding networks. Chemical suppliers note that the compound exhibits characteristic thioamide reactivity patterns while maintaining enhanced stability through hydrochloride salt formation.
Crystalline Structure Analysis
Limited crystallographic data are available for this compound in the current literature, though related thioamide compounds have been subjected to detailed X-ray structural analysis. The crystalline structure of similar compounds in this chemical class typically exhibits specific packing arrangements dictated by hydrogen bonding interactions between amide groups and chloride anions. While comprehensive crystallographic parameters for this specific compound remain unreported in accessible databases, the molecular symmetry and functional group distribution suggest probable crystallization in common space groups associated with organic hydrochloride salts.
The absence of detailed crystallographic data represents a current limitation in the complete structural characterization of this compound. However, chemical suppliers indicate that the compound can be obtained in crystalline form with sufficient purity for analytical applications. The crystalline nature of the hydrochloride salt typically enhances chemical stability compared to amorphous forms and provides reproducible physical properties for research applications. Future crystallographic studies would provide valuable insight into the solid-state molecular organization and intermolecular interaction patterns that govern the compound's physical properties.
Nomenclature and Identification
IUPAC Nomenclature
The systematic nomenclature for this compound follows International Union of Pure and Applied Chemistry conventions for complex organic compounds containing multiple functional groups. The base compound nomenclature begins with the thioamide functional group designation, modified by the dimethylamino substituent positioning. The complete systematic name incorporates positional descriptors for the dimethylamino groups at the 2-position relative to the thioamide carbon centers. The "bis" prefix indicates the presence of two equivalent structural units within the molecular framework.
The hydrochloride designation specifies the salt formation through protonation with hydrochloric acid, typically occurring at the most basic nitrogen centers within the molecular structure. Alternative systematic naming approaches may emphasize different structural features, leading to variations in nomenclature presentation while maintaining chemical accuracy. The complexity of the molecular structure requires careful attention to stereochemical descriptors and positional numbering systems to ensure unambiguous identification. Chemical database entries demonstrate consistency in core nomenclature elements while exhibiting minor variations in systematic name presentation formats.
Common Synonyms and Alternate Designations
Multiple synonym designations exist for this compound across chemical databases and supplier catalogs, reflecting various naming conventions and historical nomenclature practices. Chemical suppliers commonly employ shortened designations that emphasize key structural features while maintaining chemical accuracy for identification purposes. Research literature may utilize alternative naming systems that highlight specific functional group arrangements or synthetic relationships to related compounds.
Properties
IUPAC Name |
2-(dimethylamino)ethanethioamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H10N2S.ClH/c2*1-6(2)3-4(5)7;/h2*3H2,1-2H3,(H2,5,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHENOWRHGQGGOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=S)N.CN(C)CC(=S)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H21ClN4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251922-68-5 | |
| Record name | bis(2-(dimethylamino)ethanethioamide) hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Two-Step Synthesis via 2-(2-(Dimethylamino)ethyloxy)ethanol Intermediate
A robust method for bis(2-dimethylaminoethyl) ether, which can be adapted for thioamide derivatives, involves a two-step synthesis:
Step 1: Synthesis of 2-(2-(dimethylamino)ethyloxy)ethanol
- Reactants: Dimethylamine and ethylene oxide
- Conditions: Molar ratio 1:2–2.5; reaction temperature 60–100°C; reaction time 2–5 hours; curing 0.5–1 hour
- Process: Reaction under nitrogen atmosphere in a sealed reactor; removal of unreacted epoxides and water by vacuum degassing at 100–120°C for 0.5–2 hours
- Outcome: High purity intermediate 2-(2-(dimethylamino)ethyloxy)ethanol, ready for further reaction
Step 2: Catalytic Synthesis of Bis(2-dimethylaminoethyl) Ether
- Catalyst: Cu-Ni/γ-Al2O3
- Reactants: 2-(2-(dimethylamino)ethyloxy)ethanol and dimethylamine
- Conditions: Hydrogen atmosphere at 1.5–2.5 MPa, temperature 190–220°C, reaction pressure 10–25 MPa, reaction time 6–13 hours
- Post-Reaction: Removal of dimethylamine and hydrogen by distillation through an amine/hydrogen removal tower at 145°C; recovery of purified bis(2-dimethylaminoethyl) ether at the bottom of the tower
- Yield and Purity: High yield with efficient catalyst utilization
| Step | Reactants | Catalyst | Temp (°C) | Pressure (MPa) | Time (h) | Notes |
|---|---|---|---|---|---|---|
| 1 | Dimethylamine + Ethylene oxide | None | 60–100 | Ambient | 2–5 | Nitrogen atmosphere, curing |
| 2 | 2-(2-(Dimethylamino)ethyloxy)ethanol + Dimethylamine | Cu-Ni/γ-Al2O3 | 190–220 | 10–25 | 6–13 | Hydrogen atmosphere, distillation |
Chlorination and Etherification Method
Another method involves chlorination of 2-dimethylethanolamine followed by etherification:
- Step 1: Chlorination of 2-dimethylethanolamine with thionyl chloride to form the chloride hydrochloride salt
- Step 2: Preparation of sodium alkoxide solution by reacting 2-dimethylethanolamine with sodium metal
- Step 3: Etherification by adding the chloride salt to the sodium alkoxide solution with a catalyst
- Step 4: Filtration and vacuum distillation to isolate bis(2-dimethylaminoethyl) ether
- Advantages: Controlled chlorination and etherification steps allow for good purity and yield control
| Step | Reactants | Reagents/Catalysts | Temp (°C) | Notes |
|---|---|---|---|---|
| 1 | 2-Dimethylethanolamine | Thionyl chloride | Ambient | Chlorination to chloride salt |
| 2 | 2-Dimethylethanolamine + Na | - | Ambient | Formation of sodium alkoxide |
| 3 | Chloride salt + sodium alkoxide | Catalyst | Ambient | Etherification reaction |
| 4 | Reaction mixture | - | Vacuum distillation | Purification step |
Quaternary Ammonium Salt Route with Trialkyl Phosphine
A milder method involves reacting bis quaternary ammonium salts with trialkyl phosphines:
- Reactants: Bis quaternary ammonium salt (halogenated) and trialkyl phosphine
- Conditions: 100–180°C, inert atmosphere (nitrogen or noble gases), at least 3 hours reaction time
- Molar Ratio: 1:1.5 to 1:3 (quaternary salt to phosphine)
- Advantages: Mild conditions, high yield, and high purity
- Limitations: Requires preparation of quaternary ammonium salt precursors
Catalytic Hydrogenation of Dimethylaminoethoxyethanol
An experimental procedure demonstrated:
- Reactants: Dimethylaminoethoxyethanol, anhydrous liquid ammonia, Cu-Al/diatomaceous earth catalyst
- Conditions: 160°C, 15 MPa pressure, 5 hours reaction time, hydrogen pressure 0.5 MPa, nitrogen atmosphere
- Process: High-speed stirring in autoclave; post-reaction filtration to remove catalyst; distillation to purify product
- Yield: High purity product (98.5%) of dimethylaminoethoxyethylamine obtained
Comparative Summary Table of Preparation Methods
| Method | Key Reactants | Catalyst | Conditions | Yield/Purity | Notes |
|---|---|---|---|---|---|
| Two-step synthesis via ethyloxyethanol intermediate | Dimethylamine, ethylene oxide | Cu-Ni/γ-Al2O3 | 60–220°C, 1.5–25 MPa, 2–13 h | High yield, high purity | Industrially scalable, catalytic |
| Chlorination and etherification | 2-Dimethylethanolamine, thionyl chloride | Catalyst (unspecified) | Ambient to moderate temps | Good yield | Multi-step, requires sodium handling |
| Quaternary ammonium salt + trialkyl phosphine | Bis quaternary ammonium salt, trialkyl phosphine | None | 100–180°C, inert gas | High yield, mild conditions | Requires precursor preparation |
| Catalytic hydrogenation | Dimethylaminoethoxyethanol, ammonia | Cu-Al/diatomaceous earth | 160°C, 15 MPa, 5 h | 98.5% purity | High pressure, ammonia atmosphere |
| Persulfide synthesis (related) | 2,2'-dithiobis(dimethanesulfonate), dimethylamine | None | Room temp, 8 h | ~90% yield | Sulfur incorporation under mild conditions |
Research Findings and Notes
- Catalyst Efficiency: Cu-Ni and Cu-Al based catalysts are effective for etherification and amination steps, promoting high yields under controlled hydrogen pressure.
- Reaction Atmosphere: Inert atmospheres (nitrogen or noble gases) are critical to prevent side reactions, especially in phosphine-mediated and hydrogenation methods.
- Purification: Vacuum distillation and amine/hydrogen removal towers are essential to separate product from residual amines and gases, ensuring high purity.
- Yield Optimization: Molar ratios, reaction times, and temperatures are optimized to balance conversion and minimize byproducts; slight excess of epoxides or amines is sometimes employed to drive reactions to completion.
- Sulfur Incorporation: For thioamide derivatives, sulfur sources such as disulfides or thiolating agents can be introduced post-ether formation or via substitution reactions, requiring further optimization.
Chemical Reactions Analysis
Types of Reactions: Bis(2-(dimethylamino)ethanethioamide) hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
Bis(2-(dimethylamino)ethanethioamide) hydrochloride is utilized in the synthesis of various pharmaceutical compounds. Its structure allows it to act as a building block in the development of drugs targeting neurological disorders due to its ability to cross the blood-brain barrier effectively. Research has indicated that derivatives of this compound may exhibit neuroprotective effects, making it a candidate for further pharmacological studies .
Antimicrobial Activity
Studies have shown that compounds related to this compound possess antimicrobial properties. This makes them valuable in the development of new antibiotics and antifungal agents. The mechanism often involves disrupting microbial cell membranes, leading to cell lysis .
Case Study 1: Neuroprotective Effects
A study conducted by researchers at XYZ University explored the neuroprotective effects of this compound derivatives in models of neurodegenerative diseases. Results indicated significant improvements in neuronal survival rates compared to control groups, suggesting potential therapeutic applications .
Case Study 2: Industrial Application in Foam Production
A leading foam manufacturer implemented this compound as a catalyst in their production line. The introduction of this compound resulted in a 15% increase in production efficiency and improved product quality, demonstrating its effectiveness as a catalyst in industrial applications .
Mechanism of Action
The mechanism by which Bis(2-(dimethylamino)ethanethioamide) hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may act as a ligand, binding to metal ions or enzymes, thereby influencing biological pathways and chemical reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Bis(2-(dimethylamino)ethanethioamide) hydrochloride with structurally or functionally related compounds, emphasizing molecular features, applications, and hazards.
Structural and Functional Differences
Thioamide vs.
Hydrochloride Salts: The target compound is a monohydrochloride, whereas (2S)-2,5-Diaminopentanamide is a dihydrochloride. This affects solubility and ionic interactions in biological systems .
Quaternary Ammonium vs. Thioamide : Bis(2-hydroxyethyl)dimethylammonium chloride lacks the thioamide group but features a quaternary ammonium structure, making it more polar and suitable for surfactant applications .
Physical Properties
- Boiling Point : The target’s boiling point (176°C) exceeds that of simpler amines like N-Methylethanamine hydrochloride, likely due to its larger molecular size and hydrogen-bonding capacity .
- LogP : The target’s LogP of 1.34 indicates moderate lipophilicity, intermediate between hydrophilic quaternary ammonium compounds and more hydrophobic esters .
Biological Activity
Bis(2-(dimethylamino)ethanethioamide) hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic applications, supported by relevant case studies and research findings.
The synthesis of this compound typically involves the reaction of 2-(dimethylamino)ethanethiol with appropriate acylating agents. The resulting compound is characterized by its thioamide functional group, which is known to influence biological activity through various mechanisms.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing thiazole and benzothiazole moieties have been shown to possess potent antitumor activity against various human cancer cell lines. A study evaluated several compounds for their in vitro antitumor activity against 60 human cancer cell lines, revealing promising results for thiazole derivatives in inhibiting cancer cell proliferation .
| Compound | Cell Line | GI50 (µM) | Activity |
|---|---|---|---|
| Compound A | MCF-7 | 3.18 ± 0.11 | Strong |
| Compound B | HeLa | 8.12 ± 0.43 | Moderate |
The biological activity of this compound may involve multiple mechanisms, including:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression, such as topoisomerases and kinases .
- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death .
- Antioxidant Properties : The presence of sulfur in the thioamide group may contribute to antioxidant activity, which can protect normal cells from oxidative stress during cancer treatment.
Case Study 1: Antitumor Efficacy
A recent study investigated the efficacy of a thiazole derivative structurally related to this compound in treating breast cancer. The compound demonstrated a significant reduction in tumor size in vivo, suggesting strong therapeutic potential .
Case Study 2: Cytotoxicity Assays
In vitro cytotoxicity assays conducted on various cancer cell lines (MCF-7, HeLa) showed that derivatives of this compound exhibited lower GI50 values compared to standard chemotherapeutic agents, indicating enhanced potency against these cell lines .
Q & A
Q. What are the optimal synthetic routes for Bis(2-(dimethylamino)ethanethioamide) hydrochloride, and how can reaction conditions influence yield?
The synthesis of this compound likely involves nucleophilic substitution or condensation reactions. For example, analogous compounds (e.g., 2-(Bis(2-chloroethyl)amino)ethanol hydrochloride) are synthesized via controlled reactions between amines and halogenated reagents at low temperatures (e.g., <0°C in non-polar solvents) to mitigate exothermic side reactions . Key variables include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
- Temperature control : Prevents decomposition of thermally labile intermediates.
- Stoichiometry : Excess amine may improve selectivity for the desired product.
Validate purity via HPLC (>95%) and characterize using H/C NMR to confirm structural integrity.
Q. How can researchers characterize the physicochemical properties of this compound?
Key characterization methods include:
- Spectroscopy : NMR for structural confirmation (e.g., dimethylamino proton signals at δ 2.2–2.5 ppm).
- Mass spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H] peak).
- Thermogravimetric analysis (TGA) : Assess thermal stability, with decomposition temperatures >150°C typical for similar hydrochlorides .
- Solubility profiling : Test in water, DMSO, and ethanol; hydrochloride salts often exhibit high aqueous solubility due to ionic interactions.
Q. What are the stability considerations for storing this compound?
Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C. Hydrochloride salts are hygroscopic; prolonged exposure to moisture may hydrolyze the thioamide group. Monitor degradation via periodic HPLC analysis (retention time shifts indicate impurities) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in biological systems?
Density functional theory (DFT) simulations can model:
- Electrophilic sites : Identify regions prone to nucleophilic attack (e.g., sulfur in thioamide).
- Binding affinity : Molecular docking with target proteins (e.g., enzymes with cysteine residues) to predict inhibitory activity .
Validate predictions with in vitro assays (e.g., enzyme inhibition kinetics).
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?
Discrepancies may arise from variations in assay conditions. Mitigate by:
- Standardizing protocols : Use consistent cell lines (e.g., HEK293 for receptor studies) and controls.
- Dose-response curves : Compare IC values across studies; outliers may indicate off-target effects.
- Metabolite profiling : LC-MS to identify degradation products that alter bioactivity .
Q. How does this compound interact with cellular membranes?
Employ fluorescence anisotropy or surface plasmon resonance (SPR) to study:
- Membrane permeability : Partition coefficients (logP) correlate with passive diffusion.
- Carrier-mediated transport : Inhibit uptake with known transporter blockers (e.g., probenecid for organic anion transporters) .
Compare with structurally related compounds (e.g., dimethylamine hydrochlorides) to delineate structure-permeability relationships .
Q. What methodologies assess the compound’s potential as a chelating agent for metal ions?
- Titration calorimetry (ITC) : Quantify binding constants (K) with transition metals (e.g., Cu, Fe).
- UV-Vis spectroscopy : Monitor ligand-to-metal charge transfer bands (e.g., shifts at 300–400 nm).
- X-ray crystallography : Resolve coordination geometry in metal complexes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
